Advanced Physicochemical Profiling and Synthetic Utility of 3-[(3-Methylphenyl)sulfanyl]butan-2-one
Advanced Physicochemical Profiling and Synthetic Utility of 3-[(3-Methylphenyl)sulfanyl]butan-2-one
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-[(3-Methylphenyl)sulfanyl]butan-2-one (CAS: 93351-10-1)
Executive Summary
As drug discovery pipelines increasingly demand structurally diverse and functionalized building blocks, α -thioether ketones have emerged as highly versatile intermediates. This technical guide provides an in-depth analysis of 3-[(3-Methylphenyl)sulfanyl]butan-2-one . Featuring both an electrophilic carbonyl center and a nucleophilic/oxidizable thioether linkage, this molecule serves as a critical bifunctional scaffold. By bridging fundamental physicochemical profiling with field-proven synthetic methodologies, this whitepaper acts as a comprehensive resource for researchers integrating this compound into custom synthesis and structure-activity relationship (SAR) studies.
Physicochemical Profiling
While specific empirical data for highly specialized intermediates like 3-[(3-Methylphenyl)sulfanyl]butan-2-one is often proprietary to custom synthesis vendors such as , we can accurately establish its physicochemical profile by benchmarking against well-characterized structural analogs. By evaluating the foundational properties of and , we derive the following robust operational metrics.
Quantitative Data Summary
| Property | Value | Source / Derivation Logic |
| CAS Number | 93351-10-1 | Commercial Registries |
| Molecular Formula | C₁₁H₁₄OS | Structural Analysis |
| Molecular Weight | 194.29 g/mol | Calculated |
| Physical State | Pale yellow liquid | Extrapolated from α -thio analogs |
| Boiling Point | ~265–275 °C | Extrapolated from the 230 °C baseline of 3-phenylbutan-2-one, accounting for the added thioether and methyl group |
| Density | ~1.05 g/cm³ | Estimated via structural mass-to-volume ratios |
| LogP (Lipophilicity) | ~3.2 | Computational projection; driven by the highly lipophilic m-tolyl group |
Expert Insight: The calculated LogP of ~3.2 indicates that this compound is highly soluble in standard organic solvents (dichloromethane, ethyl acetate, THF) but exhibits poor aqueous solubility. This dictates that all synthetic manipulations must be performed in non-aqueous, organic media.
Synthetic Methodology: Nucleophilic Thioetherification
The most efficient route to synthesize 3-[(3-Methylphenyl)sulfanyl]butan-2-one is via an SN2 displacement of an α -halo ketone by a thiolate anion. The following protocol is designed as a self-validating system , ensuring that each step has a built-in quality control checkpoint.
Step-by-Step Protocol
Step 1: Thiolate Generation
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Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-methylbenzenethiol (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 equiv, 15 mmol).
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Causality: DMF is utilized as a polar aprotic solvent because it heavily solvates the potassium cation while leaving the thiolate anion unsolvated, drastically increasing its nucleophilicity. K₂CO₃ is specifically chosen over stronger bases (like NaOH or NaH) because it is strong enough to deprotonate the thiol (pKa ~6.5) but too weak to cause significant enolization of the target ketone, thereby preventing unwanted aldol condensation side reactions.
Step 2: Electrophile Addition
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Action: Cool the suspension to 0 °C using an ice bath. Add 3-chloro-2-butanone (1.1 equiv, 11 mmol) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Causality: The dropwise addition at 0 °C controls the exothermic nature of the SN2 reaction and minimizes the risk of elimination pathways. The slight 0.1 equiv excess of the electrophile ensures the complete consumption of the malodorous thiol, simplifying downstream purification.
Step 3: Self-Validating Monitoring (TLC)
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
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Causality: This acts as a real-time validation checkpoint. The reaction is deemed complete only when the UV-active spot corresponding to 3-methylbenzenethiol completely disappears. If the thiol spot persists, extended stirring is required before proceeding to workup, preventing premature termination and yield loss.
Step 4: Aqueous Workup and Purification
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Action: Quench the reaction with distilled water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Causality: The extensive, repetitive brine washing is a critical mechanistic requirement. While DMF is highly water-soluble, it easily partitions into the organic layer during extraction. Repetitive brine washes forcefully pull the DMF into the aqueous phase due to the high ionic strength of the brine, ensuring a high-purity crude product without the need for immediate column chromatography.
Synthetic pathway for 3-[(3-Methylphenyl)sulfanyl]butan-2-one via SN2 substitution.
Downstream Applications: Oxidation to Sulfones
In medicinal chemistry, α -thioethers are frequently utilized as precursors for sulfones. Similar analogs are heavily documented by structural vendors like for their utility in SAR optimization. Replacing a lipophilic, metabolically susceptible thioether with a highly polar, hydrogen-bond accepting sulfone can drastically improve a drug candidate's pharmacokinetic profile and target binding affinity.
Mechanistic Causality of Oxidation
Oxidation is typically achieved using meta-chloroperoxybenzoic acid (mCPBA). The initial oxidation to the sulfoxide is rapid and highly exothermic, occurring readily at 0 °C. Because the resulting sulfoxide is significantly less nucleophilic than the parent sulfide (due to the electron-withdrawing nature of the newly added oxygen), the second oxidation step to the sulfone is kinetically slower. It requires an excess of the oxidant and room temperature conditions. This differential reactivity is a powerful tool: it allows chemists to selectively isolate either the chiral sulfoxide or the achiral sulfone simply by tuning the stoichiometric equivalents of mCPBA and the reaction temperature.
Controlled oxidation workflow from sulfide to sulfoxide and sulfone derivatives.
